molecular formula C8H8BrNO B3241353 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol CAS No. 145743-87-9

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Cat. No.: B3241353
CAS No.: 145743-87-9
M. Wt: 214.06 g/mol
InChI Key: OYPRXMBFEZBYQC-OWOJBTEDSA-N
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Description

3-(5-Bromopyridin-3-yl)prop-2-en-1-ol ( 145743-87-9) is a bromopyridine derivative with the molecular formula C8H8BrNO and a molecular weight of 214.06 . This compound features a pyridine ring brominated at the 5-position and linked to a propenol chain, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry. Such bromo-substituted heterocyclic alcohols are frequently employed in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to construct complex biaryl systems commonly found in active pharmaceutical ingredients (APIs) . Its structural motifs are relevant in the research and development of various pharmacologically active compounds, including dihydropyrazolopyrimidines investigated for their potential as therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(5-bromopyridin-3-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h1-2,4-6,11H,3H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPRXMBFEZBYQC-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NC=C1Br)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251300
Record name 2-Propen-1-ol, 3-(5-bromo-3-pyridinyl)-, (E)-
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Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145743-87-9
Record name 2-Propen-1-ol, 3-(5-bromo-3-pyridinyl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145743-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-ol, 3-(5-bromo-3-pyridinyl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Pathways Towards 3 5 Bromopyridin 3 Yl Prop 2 En 1 Ol and Its Analogs

Direct Synthesis Approaches for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol

The direct synthesis of this compound is a primary focus for obtaining this specific allylic alcohol. While detailed, specific procedures for the direct synthesis of this exact molecule are not extensively documented in the provided search results, general principles of organic synthesis can be applied. Typically, such a synthesis would involve the coupling of a 5-bromopyridine-3-carbaldehyde with a suitable two-carbon nucleophile, followed by reduction or functional group manipulation to yield the desired prop-2-en-1-ol structure. Another potential route could involve the partial reduction of a corresponding prop-2-yn-1-ol derivative, such as 3-(5-bromo-pyridin-3-yl)-prop-2-yn-1-ol. aladdin-e.com The choice of reagents and reaction conditions would be critical to ensure the selective formation of the desired product and to minimize side reactions.

Bromination Methodologies Applicable to Pyridine-Substituted Propanols

The introduction of a bromine atom onto a pyridine (B92270) ring is a key transformation in the synthesis of bromopyridine-containing molecules. Various methods for the bromination of pyridine derivatives have been developed.

One common approach involves electrophilic aromatic substitution. However, due to the electron-deficient nature of the pyridine ring, these reactions often require harsh conditions, such as the use of elemental halides with strong Brønsted or Lewis acids at elevated temperatures. chemrxiv.org While these methods can be 3-selective, they may lead to the formation of regioisomeric mixtures. chemrxiv.org

Alternative strategies include metalation-halogenation sequences using strong bases, though these often necessitate directing groups to achieve reliable 3-position functionalization. chemrxiv.org A patent describes the bromination of pyridine derivatives using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can be carried out under radical generating conditions, such as with UV light or radical initiators like AIBN. google.com The reaction temperature typically ranges from 10°C to 150°C. google.com

For pyridine N-oxides, a regioselective bromination at the C2-position can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com A one-pot oxidation/bromination process has also been developed using this method. tcichemicals.com

Bromination MethodReagentsKey Features
Electrophilic Aromatic SubstitutionElemental halides, strong acidsHarsh conditions, potential for regioisomeric mixtures. chemrxiv.org
Radical BrominationNBS or DBDMH, radical initiatorCan be performed under milder conditions. google.com
Bromination of Pyridine N-Oxidesp-toluenesulfonic anhydride, TBABHigh regioselectivity for the C2-position. tcichemicals.com

Stereoselective Synthesis of Chiral Allylic Alcohol Derivatives with Pyridine Moieties

The synthesis of specific stereoisomers of chiral allylic alcohols containing a pyridine ring is of significant interest due to the importance of chiral molecules in various applications. Chemo-enzymatic and organometallic strategies are prominent in achieving high stereoselectivity.

Chemo-Enzymatic Catalysis in the Preparation of Stereoisomers, including Ketoreductase-Mediated Stereodivergent Synthesis

Chemo-enzymatic methods offer an environmentally friendly and highly selective route to chiral alcohols. nih.gov Ketoreductases (KREDs) are particularly valuable enzymes for the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantiomeric excess. nih.govnih.govrsc.org These biocatalytic reductions often outperform classical chemical methods by proceeding under mild reaction conditions and avoiding the use of toxic metals. nih.gov

The development of engineered KREDs through techniques like directed evolution has expanded their substrate scope and improved their efficiency for industrial applications. nih.govrsc.org For instance, a ketoreductase from Hansenula polymorpha has been used to produce an (S)-alcohol with 100% enantiomeric excess. nih.gov Furthermore, the concept of stereodivergent synthesis, where a single enzyme is engineered into multiple variants to produce all possible stereoisomers of a product with multiple stereocenters, has been demonstrated with lipases and is a promising approach for generating a full complement of chiral allylic alcohol derivatives. nih.gov

A study on the chemo-enzymatic synthesis of chiral secondary alcohols with sulfur-containing functionalities highlights the use of baker's yeast and Candida Antarctica lipase (B570770) B (CALB) to produce a complete set of four stereoisomers from β-sulfinyl ketones with excellent enantioselectivity. researchgate.netpsu.edu

Organometallic Reagents in Alkylation Reactions for Pyridine-Alcohols

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used in the synthesis of alcohols through the alkylation of carbonyl compounds. libretexts.orglibretexts.org The reaction of an organometallic reagent with an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively. libretexts.org

In the context of pyridine-alcohols, the direct alkylation of pyridines can be challenging due to the electron-deficient nature of the ring. youtube.com However, N-activation of the pyridine ring can facilitate nucleophilic addition. nih.gov For instance, 3-chloropyridine (B48278) can be activated with boron trifluoride, followed by reaction with ethyl magnesium chloride to yield a dihydropyridine (B1217469) intermediate, which is then dehydrogenated to the alkylated pyridine. youtube.com The regioselectivity of these reactions can be influenced by the specific organometallic reagent and reaction conditions. youtube.comsemanticscholar.org It is also important to note that organometallic reagents are strong bases and may not be compatible with functional groups containing acidic hydrogens. libretexts.orglibretexts.org

Cross-Coupling Reactions for Constructing Bromopyridine Scaffolds

Cross-coupling reactions are indispensable tools for the construction of complex organic molecules, including the bromopyridine scaffold. The Sonogashira coupling, in particular, is a versatile method for forming carbon-carbon bonds.

Sonogashira Coupling for Ethynyl-Substituted Pyridines and Related Compounds

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. scirp.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly effective for synthesizing substituted alkynes and has been widely applied in the synthesis of various heterocyclic compounds, including those containing a pyridine ring. scirp.orgresearchgate.net

The reaction conditions for Sonogashira coupling are generally mild, often proceeding at room temperature and in some cases, in aqueous media. scirp.orgwikipedia.org A variety of palladium catalysts and ligands can be employed, and copper-free versions of the reaction have also been developed. organic-chemistry.orgnih.gov The choice of catalyst, base, and solvent can influence the reaction's efficiency and yield. scirp.org For example, a study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes identified optimal conditions using Pd(CF3COO)2 as the catalyst, PPh3 as the ligand, and CuI as an additive, achieving good to excellent yields. scirp.orgresearchgate.net

The Sonogashira reaction has been utilized to synthesize a range of 2-amino-3-alkynyl pyridines and can be applied to construct the carbon skeleton necessary for producing analogs of this compound, where an ethynyl (B1212043) group could be a precursor to the prop-2-en-1-ol moiety through subsequent reduction.

ReactionCatalyst SystemSubstratesKey Features
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, amine baseTerminal alkyne, aryl/vinyl halideMild conditions, high efficiency for C-C bond formation. scirp.orgwikipedia.orglibretexts.org
Copper-Free SonogashiraPd catalyst, baseTerminal alkyne, aryl/vinyl halideAvoids the use of copper co-catalyst. organic-chemistry.orgnih.gov

Buchwald-Hartwig C-N Coupling for Related Bromopyridyl Compounds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl halide with an amine in the presence of a strong base and a suitable phosphine (B1218219) ligand. wikipedia.org The versatility of this reaction has been demonstrated in the synthesis of a wide range of N-aryl compounds, including those derived from bromopyridines.

The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.

While a specific Buchwald-Hartwig reaction for the direct synthesis of aminated analogs of this compound is not extensively detailed in readily available literature, the principles of the reaction are widely applied to similar bromopyridyl systems. For instance, the coupling of various amines with bromopyridines is a common strategy in drug discovery programs.

Table 1: Representative Ligands for Buchwald-Hartwig C-N Coupling

Ligand NameStructureKey Features
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Bulky, electron-rich biarylphosphine ligand promoting high catalytic activity for a broad range of substrates.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Another effective biarylphosphine ligand, often used for challenging couplings.
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Known for its high efficiency in coupling reactions involving sterically hindered substrates.
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)A chiral bidentate phosphine ligand, also effective in various cross-coupling reactions.

This table presents a selection of commonly used phosphine ligands in Buchwald-Hartwig amination reactions, highlighting their general applicability to aryl halide substrates, including bromopyridines.

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryls and other conjugated systems, including aryl-substituted pyridines.

A plausible and efficient route to 3-(5-Arylpyridin-3-yl)prop-2-en-1-ol analogs involves the Suzuki-Miyaura coupling of this compound with a suitable arylboronic acid. The reaction generally proceeds under mild conditions with high functional group tolerance. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity.

For example, a study on the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) with various hetero(aryl) boronic acids utilized Pd(dppf)Cl₂ as a catalyst at temperatures between 65 and 100 °C, generating 2-arylpyridines in modest to good yields. While not directly involving the target compound, this demonstrates the feasibility of such couplings on the pyridine ring.

A potential synthetic approach to the target compound itself could involve a Sonogashira coupling of 3,5-dibromopyridine (B18299) with propargyl alcohol, followed by a selective reduction of the alkyne to a cis-alkene. nih.govorganic-chemistry.orgnih.gov The resulting brominated pyridyl allyl alcohol could then serve as a substrate for a subsequent Suzuki-Miyaura coupling to introduce various aryl groups at the 5-position.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

ComponentExampleRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the catalytic cycle for C-C bond formation.
Ligand PPh₃, dppfStabilizes the palladium catalyst and influences its reactivity and selectivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species and neutralizes the acidic byproducts.
Solvent Toluene, Dioxane, DMFProvides the medium for the reaction to occur.
Boron Reagent Arylboronic acid, Arylboronic esterProvides the aryl group to be coupled to the pyridine ring.

This table outlines the general components and their functions in a typical Suzuki-Miyaura cross-coupling reaction involving a bromopyridine substrate.

Precursor Utility in the Synthesis of Complex Chemical Entities

While specific examples detailing the direct use of this compound as a precursor are not extensively reported in readily accessible literature, the utility of closely related bromopyridinyl and pyridinyl-propenol structures is well-documented. For instance, pyridinyl-based compounds are key components in the development of various therapeutic agents, including kinase inhibitors and antibacterial agents. nih.gov The bromo-substituent on the pyridine ring is often exploited in the later stages of a synthesis to build molecular complexity and fine-tune biological activity.

The allylic alcohol functionality can also be a key structural element. For example, derivatives of 3-(pyridin-3-yl)prop-2-en-1-ol have been investigated for their potential biological activities. The propenol side chain can interact with biological targets and can be modified to optimize pharmacokinetic properties.

The synthesis of analogs of combretastatin (B1194345) A-4, a potent anticancer agent, has involved the use of precursors with propenone and related functionalities, highlighting the importance of such unsaturated side chains in bioactive molecules. nih.gov The strategic placement of a bromopyridine moiety in such structures would offer a clear avenue for the generation of novel analogs with potentially improved or novel biological activities through subsequent cross-coupling reactions.

Chemical Reactivity and Advanced Transformations of 3 5 Bromopyridin 3 Yl Prop 2 En 1 Ol

Transformations of the Allylic Alcohol Functional Group

The allylic alcohol moiety in 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol is a versatile handle for various synthetic operations, including oxidation, reduction, and functionalization of the carbon-carbon double bond.

Oxidation Reactions Leading to Carbonyl Compounds and Carboxylic Acids

The primary allylic alcohol can be selectively oxidized to the corresponding α,β-unsaturated aldehyde, (E)-3-(5-bromopyridin-3-yl)acrylaldehyde, or further to the carboxylic acid, (E)-3-(5-bromopyridin-3-yl)acrylic acid. The choice of oxidant and reaction conditions dictates the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation. Reagents such as manganese dioxide (MnO₂) are commonly employed for the selective oxidation of allylic alcohols. Another effective method involves the use of pyridinium (B92312) chlorochromate (PCC), which can oxidize primary alcohols to aldehydes efficiently. youtube.com A copper-catalyzed aerobic oxidation represents a greener alternative, utilizing molecular oxygen as the terminal oxidant. rsc.orgrsc.org

To obtain the carboxylic acid, stronger oxidizing agents are necessary. chemguide.co.uk A one-pot method can be employed by first oxidizing the alcohol to the aldehyde, which is then further oxidized. rsc.org Classical reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), generated in situ from sodium or potassium dichromate and sulfuric acid. youtube.comchemguide.co.uk A two-step, one-pot procedure merging a copper-catalyzed aerobic oxidation with a subsequent chlorite (B76162) oxidation has also been developed for converting allylic alcohols to carboxylic acids. rsc.org

Table 1: Oxidation Reactions of the Allylic Alcohol

Transformation Product Typical Reagents
Partial Oxidation (E)-3-(5-bromopyridin-3-yl)acrylaldehyde MnO₂, PCC, (bpy)CuI/TEMPO/O₂
Full Oxidation (E)-3-(5-bromopyridin-3-yl)acrylic acid KMnO₄, H₂CrO₄, Cu-catalyst/O₂ then NaClO₂

Reduction Reactions to Saturated Alcohols or Amines

The reduction of this compound can selectively target the alkene or proceed further to reduce the pyridine (B92270) ring, depending on the reaction conditions. Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond to yield the saturated alcohol, 3-(5-bromopyridin-3-yl)propan-1-ol. This is typically achieved using hydrogen gas and a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). researchgate.netconicet.gov.ar

Ruthenium-catalyzed transfer hydrogenation offers an alternative, using a hydrogen donor like isopropanol (B130326) in a one-pot tandem process that proceeds through an initial redox-isomerization to the corresponding saturated ketone, which is then reduced to the saturated alcohol. rsc.orgacs.org

The reduction of the bromopyridine ring is more challenging and generally requires more forcing conditions, such as high-pressure hydrogenation or the use of strong reducing agents. The selective reduction of just the pyridine ring while preserving the allylic alcohol and the bromine substituent is not a trivial transformation. However, under certain photoredox conditions, it is possible to achieve reduction of the bromopyridine to a pyridyl radical, which can then participate in further reactions. nih.gov The complete reduction to a piperidine (B6355638) derivative would require harsh conditions that would likely affect the other functional groups.

Olefin Functionalizations of the Alkene Moiety (e.g., Difluoroalkylation-Induced Migrations for related allylic alcohols)

Advanced transformations of the alkene in allylic alcohols can lead to the formation of sp³-rich heterocycles, a desirable feature in medicinal chemistry. One such method is the visible-light photocatalytic difluoroalkylation-induced 1,2-heteroarene migration. rsc.orgnih.gov While not specifically reported for this compound, this methodology has been successfully applied to related heteroaryl allylic alcohols. rsc.org

The reaction involves the generation of a difluoroalkyl radical, typically from a precursor like ethyl bromodifluoroacetate, using a photocatalyst such as Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃ under blue light irradiation. This radical adds to the alkene of the allylic alcohol, initiating a cascade that results in a 1,2-migration of the pyridine ring. This process allows for the simultaneous introduction of a difluoroalkyl group and the construction of a more complex, three-dimensional scaffold.

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a key site for introducing molecular diversity through substitution or coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) of the bromine atom on this compound is generally challenging. Aromatic rings are electron-rich and thus not intrinsically electrophilic. wikipedia.org For SₙAr to occur, the ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case here. wikipedia.org The C3-position of pyridine is also known to be less reactive towards nucleophiles compared to the C2 or C4 positions. acs.org

However, SₙAr reactions on bromopyridines can be achieved under specific conditions with potent nucleophiles like methoxide (B1231860) or thiophenoxide ions, though the kinetics can be slow. acs.org The use of phase-transfer catalysis has also been shown to facilitate the synthesis of phenoxypyridines from bromopyridines. acs.org

Transition Metal-Catalyzed Coupling Reactions for Introducing New Substituents

The bromine atom is an excellent handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. nrochemistry.comorganic-chemistry.orgwikipedia.org It is a versatile method for creating new C-C bonds and attaching aryl, heteroaryl, or alkyl groups in place of the bromine. The general reactivity order for the halide is I > OTf > Br >> Cl. wikipedia.org

Heck Coupling: The Heck reaction couples the bromopyridine with an alkene, such as styrene (B11656) or an acrylate, using a palladium catalyst and a base. researchgate.netrsc.orgwikipedia.org This reaction forms a new C-C bond and introduces a vinyl substituent. The reaction has been successfully applied to various bromopyridines. researchgate.netrsc.org

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the bromopyridine with a terminal alkyne. wikipedia.orgjk-sci.com It is a reliable method for synthesizing arylalkynes. The reaction is tolerant of many functional groups and can be carried out under mild conditions. wikipedia.orgjk-sci.com Successful Sonogashira couplings have been reported for various 3-bromopyridines. scirp.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a C-N bond by coupling the bromopyridine with a primary or secondary amine in the presence of a base and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org

Table 2: Transition Metal-Catalyzed Coupling Reactions at the Bromine Site

Reaction Name Coupling Partner Resulting Bond Typical Catalyst System
Suzuki-Miyaura Organoboron Reagent C-C Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Heck Alkene C-C Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
Sonogashira Terminal Alkyne C-C (sp) Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N)
Buchwald-Hartwig Amine C-N Pd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand, Base (e.g., NaOtBu)

Rearrangement and Migration Studies Involving Pyridyl Allylic Alcohols

Allylic alcohols, including pyridyl-substituted variants like this compound, are known to undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. These reactions can lead to the formation of constitutional isomers, providing pathways to structurally diverse compounds that may not be readily accessible through other synthetic routes.

One of the most common transformations is the 1,3-rearrangement, or allylic shift, where the hydroxyl group migrates to the third carbon of the allyl system. This process is typically acid-catalyzed and proceeds through a resonance-stabilized allylic carbocation intermediate. researchgate.net The protonation of the hydroxyl group leads to the formation of a good leaving group (water), facilitating the formation of the carbocation. The subsequent attack by water at the other end of the allylic system results in the rearranged alcohol.

In the context of this compound, an acid-catalyzed rearrangement would be expected to yield 1-(5-bromopyridin-3-yl)prop-2-en-1-ol. The equilibrium between these two isomers would be influenced by their relative thermodynamic stabilities.

Transition metal catalysis offers an alternative and often more selective approach to allylic alcohol rearrangements. Catalysts based on iridium, rhodium, and palladium have been effectively employed for such transformations. nih.govorganic-chemistry.orgrsc.org For instance, iridium(III) dihydride complexes have been shown to catalyze the 1,3-rearrangement of allylic alcohols, providing access to less accessible isomers with high regio- and stereoselectivity. nih.gov The proposed mechanism for these iridium-catalyzed reactions involves the formation of a π-allyl-Ir(V) intermediate. nih.gov Similarly, rhodium catalysts have been utilized for intramolecular 1,4-hydroxyl migrations in specific substrates. organic-chemistry.org

Boronic acids, particularly electron-deficient polyfluoroarylboronic acids, have also emerged as mild, metal-free catalysts for the 1,3-transposition of allylic alcohols. rsc.org These reactions often exhibit high E:Z selectivity and are proposed to proceed through the formation of an allylic carbocation. rsc.org

While specific studies on the rearrangement of this compound are not prevalent in the literature, the general principles of allylic alcohol chemistry suggest that it would be a viable substrate for such transformations. The presence of the pyridine ring could influence the reaction's outcome by coordinating to the metal center in transition-metal-catalyzed processes or by affecting the stability of the carbocation intermediate in acid-catalyzed reactions.

Table 1: Potential Products from Rearrangement of this compound

Starting MaterialCatalyst/ConditionsPotential Rearrangement Product
This compoundAcid (e.g., H₂SO₄)1-(5-Bromopyridin-3-yl)prop-2-en-1-ol
This compoundIridium Catalyst1-(5-Bromopyridin-3-yl)prop-2-en-1-ol
This compoundBoronic Acid Catalyst1-(5-Bromopyridin-3-yl)prop-2-en-1-ol

Derivatization Strategies for Advanced Chemical Entities

The functional groups of this compound, namely the hydroxyl group, the carbon-carbon double bond, and the bromo-substituted pyridine ring, provide multiple handles for derivatization. These modifications are crucial for synthesizing advanced chemical entities with tailored properties for various applications.

Reactions at the Hydroxyl Group:

The primary alcohol of this compound can be readily transformed into a variety of other functional groups. Standard organic transformations can be employed for these derivatizations.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., using sodium hydride) would yield the corresponding ethers.

Esterification: Treatment with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine, would produce the corresponding esters.

Oxidation: Mild oxidation would yield the corresponding aldehyde, (E)-3-(5-bromopyridin-3-yl)acrylaldehyde, while stronger oxidizing agents could lead to the carboxylic acid, (E)-3-(5-bromopyridin-3-yl)acrylic acid.

Reactions Involving the Allylic System:

The allylic nature of the alcohol opens up possibilities for substitution reactions. Palladium-catalyzed allylic substitution reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In these reactions, the hydroxyl group is typically converted into a better leaving group, such as an acetate (B1210297) or a carbonate, prior to the introduction of a nucleophile.

A notable derivatization is the direct use of allylic alcohols in palladium-catalyzed allylic amination. rsc.org This method avoids the pre-activation of the alcohol and allows for the synthesis of allylic amines under mild conditions, potentially by employing a cooperative effect between the palladium catalyst and a hydrogen-bonding solvent. rsc.org

Reactions at the Double Bond:

The alkene functionality can undergo a range of addition reactions:

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding 3-(5-bromopyridin-3-yl)propan-1-ol.

Halogenation: Addition of halogens (e.g., Br₂) would lead to the corresponding dihaloalkane.

Epoxidation: Treatment with a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA), would form the corresponding epoxide.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of water across the double bond, yielding the corresponding diol.

Reactions at the Bromopyridine Ring:

The bromine atom on the pyridine ring is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, replacing the bromine with an alkyl, aryl, or heteroaryl group.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst would introduce an alkynyl substituent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine would lead to the corresponding amino-substituted pyridine derivative.

Heck Coupling: Reaction with an alkene under palladium catalysis can also be envisioned to form a new carbon-carbon bond.

These derivatization strategies highlight the versatility of this compound as a building block in organic synthesis, enabling the creation of a diverse library of complex molecules.

Table 2: Examples of Derivatization Reactions for this compound

Reaction TypeReagents and ConditionsPotential Product Functional Group
EsterificationAcyl chloride, baseAllylic ester
Oxidation (mild)PCC or DMPα,β-Unsaturated aldehyde
Palladium-Catalyzed AminationAmine, Pd catalystAllylic amine
HydrogenationH₂, Pd/CSaturated alcohol
EpoxidationmCPBAEpoxide
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl-substituted pyridine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl-substituted pyridine

Lack of Specific Research Data for this compound

A thorough search for scientific literature and database entries containing spectroscopic and structural characterization data for the chemical compound This compound has revealed a significant lack of specific research findings. Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline at this time.

The generation of an authoritative article on the spectroscopic and structural characterization of a chemical compound necessitates access to published experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, elemental analysis, and X-ray crystallography. These analyses provide the foundational evidence for the compound's structural assignment, molecular formula, functional groups, and elemental composition.

While information exists for structurally related compounds, such as other bromopyridine derivatives or molecules with a prop-2-en-1-ol moiety, extrapolating this data to construct an article on "this compound" would be speculative and would not meet the required standards of scientific accuracy and reliance on diverse, verifiable sources.

To proceed with generating the requested article, specific research that has characterized "this compound" and published the corresponding spectroscopic and structural data would be required. Without such primary sources, any attempt to create the specified content would be conjectural and would not adhere to the instructions for a professional and authoritative tone based on detailed research findings.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated until relevant scientific research becomes available.

Advanced Research Applications of 3 5 Bromopyridin 3 Yl Prop 2 En 1 Ol and Its Derivatives

Development as Key Building Blocks and Pharmaceutical Intermediates in Organic Synthesis

The structural framework of 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol, featuring a bromo-substituted pyridine (B92270) ring linked to a propenol chain, offers multiple reactive sites, making it a valuable precursor in the synthesis of more complex molecules. The bromine atom on the pyridine ring is particularly amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl and heteroaryl groups. researchgate.netacs.orgresearchgate.net This versatility enables the construction of diverse molecular libraries for screening in drug discovery and materials science.

The allylic alcohol functionality of the propen-1-ol side chain provides another point for chemical modification. It can be oxidized to the corresponding aldehyde or acid, or it can participate in etherification and esterification reactions to generate a variety of derivatives. Furthermore, the double bond in the propenyl chain can undergo various addition reactions, further expanding the synthetic possibilities.

Pyridine and its derivatives are integral components of many FDA-approved drugs, highlighting the importance of developing novel synthetic routes to functionalized pyridines. researchgate.net Compounds with pyridine scaffolds are known to possess favorable pharmacokinetic properties and metabolic stability. nih.gov The synthesis of complex heterocyclic systems, such as thieno[2,3-b]pyridines and pyrimido[4',5':4,5]thieno[2,3-b]pyridines, often utilizes pyridine-based starting materials. While direct use of this compound in these specific syntheses is not explicitly detailed in the reviewed literature, the general synthetic strategies for related bromo-pyridine compounds underscore its potential as a key intermediate. acs.org

A patent has described the synthesis of pyrazole (B372694) compounds utilizing a derivative, (E)-2-[(5-bromo-3-pyridyl)oxy]-3-(dimethylamino)-l-(4-fluorophenyl)prop-2-en-l-one, which showcases the utility of the bromopyridine propenone core in constructing other heterocyclic rings with potential biological activity. nih.gov

Investigations into Biological Activities (in vitro and theoretical)

The pyridine moiety is a well-established pharmacophore, and its derivatives have been extensively studied for a wide range of biological activities.

Antimicrobial Properties in vitro (e.g., Antibacterial, Antiviral, Antifungal Activity)

Pyridine-containing compounds have demonstrated significant potential as antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of pathogens, including bacteria, fungi, and viruses.

Antibacterial Activity: Research has shown that pyridine derivatives can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity, with some compounds showing efficacy comparable to the antibiotic linezolid. acs.org The introduction of a fluorine atom to the pyridine ring has been observed to significantly enhance antibacterial potency. acs.orgnih.gov Hybrid molecules incorporating pyridine and pyrimidine (B1678525) rings have also been reported to possess excellent antibacterial activity against strains like E. coli and S. aureus. rsc.org While direct testing of this compound is not reported, the established antibacterial profile of related bromopyridine derivatives suggests its potential in this area. nih.gov

Antifungal Activity: The antifungal potential of pyridine derivatives is also well-documented. Pyridine carboxamides have been identified as promising antifungal agents that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov The antifungal activity of pyridine-based compounds can be influenced by the position of substituents on the pyridine ring. acs.org For example, studies on quaternized chitosan (B1678972) derivatives with pyridine moieties indicated that the position of the nitrogen atom on the pyridine ring affects their antifungal efficacy. acs.org Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives have also shown significant in vitro antifungal activity against both human and plant pathogenic fungi. researchgate.net

Antiviral Activity: Pyridine and its fused heterocyclic derivatives are recognized for their broad-spectrum antiviral activities against a range of viruses, including HIV, hepatitis B and C viruses, and influenza virus. researchgate.netbldpharm.com The mechanism of action often involves the inhibition of viral enzymes or interference with the viral replication cycle. researchgate.net C-nucleoside analogues of favipiravir (B1662787) containing pyridine, pyridazine, and pyrimidine have shown potent anti-influenza activity. nih.gov

While the specific antimicrobial activities of this compound have not been detailed, the extensive research on related pyridine structures provides a strong rationale for its investigation as a potential antimicrobial agent.

Anticancer Potency through in vitro Cell Line Studies (e.g., Apoptosis Induction)

The pyridine scaffold is a common feature in numerous anticancer drugs, and a vast number of pyridine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net

Studies have demonstrated that novel pyridine derivatives can exhibit significant in vitro cytotoxicity against cancer cell lines such as human breast adenocarcinoma (MCF-7) and lung carcinoma (A549). nih.gov Some of these compounds have been shown to induce apoptosis, a form of programmed cell death, which is a key mechanism for many anticancer drugs. nih.govbldpharm.comacs.orgrsc.org For example, certain 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have shown promising cytotoxic activities. nih.gov The antiproliferative activity of pyridine derivatives can be enhanced by specific substitutions, with groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) often contributing to increased potency. nih.govnih.gov

A Pt(IV) prodrug incorporating 3-bromopyruvic acid has demonstrated enhanced anticancer activity, suggesting that the bromo-substituent can play a role in the biological activity of these compounds. nih.gov While direct in vitro anticancer studies on this compound are not available in the reviewed literature, the established anticancer potential of the broader class of bromopyridine derivatives warrants its investigation in this context.

Enzyme Inhibition and Receptor Binding Studies

The biological effects of pyridine derivatives are often mediated through their interaction with specific enzymes and receptors.

Enzyme Inhibition: Pyridine-containing compounds have been identified as inhibitors of various enzymes. For example, pyridine carboxamides act as inhibitors of succinate dehydrogenase, an enzyme crucial for fungal respiration, which explains their antifungal activity. nih.gov Other pyridine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer's disease. mdpi.com The development of triazole analogues of thiamine (B1217682) has led to potent inhibitors of pyruvate (B1213749) dehydrogenase. nih.gov

Receptor Binding: Pyridine-based ligands have been extensively studied for their ability to bind to various receptors. For instance, fluorinated pyridine derivatives have been synthesized and evaluated as ligands for the cannabinoid type 2 (CB2) receptor, which is a target for imaging and therapy of immune-related disorders. nih.gov N-substituted aminohydroxypyridines have been developed as potential non-opioid analgesic agents, indicating their interaction with relevant pain-mediating receptors. nih.gov The ability of pyridine-based structures to act as anion receptors has also been explored. researchgate.net

While specific enzyme inhibition or receptor binding data for this compound is not currently available, the diverse biological targets of other pyridine derivatives suggest that this compound and its analogs could be valuable tools for probing various biological pathways.

Structure-Activity Relationship (SAR) Exploration for Pharmacological Efficacy

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For pyridine derivatives, SAR studies have provided valuable insights into how different substituents and their positions on the pyridine ring influence their biological activity.

For antiproliferative activity, studies have shown that the presence of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance the efficacy of pyridine derivatives, whereas halogen atoms or bulky groups may lead to decreased activity. nih.govnih.gov In the context of antimicrobial agents, the introduction of a fluorine atom has been shown to significantly boost antibacterial potency. nih.gov

SAR studies on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors have revealed the importance of specific substitution patterns for achieving high binding affinity and selectivity. acs.org These studies often involve the systematic modification of the lead compound and the evaluation of the resulting analogs in relevant biological assays. While a specific SAR study for this compound has not been reported, the general principles derived from related pyridine series can guide the future design of its derivatives with optimized pharmacological properties.

Role in Agrochemical and Industrial Chemical Research

The pyridine ring is a key structural motif in a number of commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The development of novel pyridine derivatives remains an active area of research for the discovery of new and more effective crop protection agents. The antifungal properties of pyridine derivatives, such as the succinate dehydrogenase inhibitors, have direct applications in agriculture for controlling plant pathogenic fungi. nih.gov

In the realm of industrial chemistry, functionalized pyridines serve as important intermediates and building blocks in the synthesis of a wide range of specialty chemicals, polymers, and materials. The reactivity of the bromo-substituent and the propenol side chain in this compound makes it a potentially useful monomer or cross-linking agent in polymer synthesis. Furthermore, pyridine-based compounds can act as ligands in catalysis and as components in materials with specific optical or electronic properties.

While specific applications of this compound in agrochemical and industrial research are not extensively documented, its chemical nature and the established utility of the pyridine scaffold in these sectors suggest a promising potential for future exploration.

Ligand Design for Catalysis and Coordination Chemistry

The molecular structure of this compound, featuring a pyridine nitrogen atom and an allylic alcohol oxygen, presents classic donor sites for coordination with metal ions. This positions the compound and its derivatives as promising ligands in the design of novel catalysts and coordination complexes. The field of coordination chemistry extensively utilizes pyridine-based ligands due to their stable and well-defined coordination behavior with a variety of transition metals. wikipedia.org

Pyridine-containing chalcones, which are structurally similar to this compound, are recognized as analogs of bipyridine-type ligands and have a known ability to chelate metal ions. biointerfaceresearch.com Coordination typically occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, which is analogous to the hydroxyl group in the subject compound. biointerfaceresearch.com This chelation can lead to the formation of stable metal complexes with potential catalytic activities. For instance, palladium(II) complexes with pyridine derivatives have been successfully employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The electronic properties of the pyridine ligand, influenced by substituents, can significantly impact the catalytic efficiency of the metal complex. nih.gov

A study on the interaction of pyridine-based chalcones with a trinuclear silver(I) pyrazolate complex revealed that coordination can occur through both the carbonyl group and the pyridine fragment. mdpi.com In one isomeric form, the chalcone (B49325) was found to chelate a single silver atom through both the oxygen and nitrogen atoms, resulting in a tetracoordinate environment for the metal ion. biointerfaceresearch.com This demonstrates the versatile coordination modes available to this class of ligands. While direct catalytic applications of this compound complexes are not yet widely reported, the established catalytic activity of similar pyridine- and chalcone-based systems provides a strong rationale for their investigation in this area. The bromo-substituent on the pyridine ring can also influence the ligand's electronic properties and, consequently, the reactivity of its metal complexes.

Coordination Behavior of Pyridine-Based Chalcone Analogs
Ligand TypeMetal IonCoordination SitesPotential Catalytic ApplicationReference
Pyridine-based ChalconesSilver(I)Pyridine Nitrogen, Carbonyl OxygenNot specified biointerfaceresearch.commdpi.com
Pyridine DerivativesPalladium(II)Pyridine NitrogenSuzuki-Miyaura and Heck cross-coupling nih.gov
Pyridylphosphine LigandsPlatinum(II), Palladium(II), Iridium(I)Phosphorus, Pyridine NitrogenHydrogenation, Carbonylation rsc.org
2-Pyridonate LigandsIridium(III), Ruthenium(II), Nickel(0)Pyridone Nitrogen, OxygenDehydrogenation, Hydroboration rsc.org

Potential in Advanced Materials Research (e.g., Optical Properties if relevant for similar chalcone derivatives)

The π-conjugated system inherent in the chalcone-like structure of this compound and its derivatives makes them highly attractive for applications in advanced materials, particularly in the field of optics. Chalcones are known to be optically active in the UV-visible range due to their extended π-electron systems. biointerfaceresearch.com This property is the foundation for their potential use in various optoelectronic devices.

Computational studies, often employing Density Functional Theory (DFT), have become a powerful tool to predict and understand the electronic and optical properties of chalcone derivatives. biointerfaceresearch.comum.edu.my These studies focus on parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical factor that determines the electronic transition properties and, consequently, the material's light absorption capabilities. um.edu.my For instance, a smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths.

Research has shown that the electronic properties of chalcones can be finely tuned by introducing different substituent groups. um.edu.my For example, the presence of a nitro (NO2) substituent has been found to result in a narrower HOMO-LUMO energy gap compared to a cyano (CN) substituent, indicating its potential for efficient charge transfer. um.edu.my This tunability is crucial for designing materials with specific optical properties for applications such as light-emitting diodes (LEDs) and solar cells. um.edu.my

Furthermore, chalcone derivatives are being investigated for their nonlinear optical (NLO) properties, which are essential for applications in photonics and high-speed optical communications. biointerfaceresearch.comnih.gov The presence of donor and acceptor groups within the π-conjugated system can enhance these NLO properties. nih.gov The solvent environment can also influence the optical properties of chalcones, with solvent polarity potentially inducing shifts in the maximum absorption wavelength. biointerfaceresearch.com While specific experimental data on the optical properties of this compound is limited, the extensive research on analogous chalcone derivatives strongly suggests its potential as a building block for novel advanced materials with tailored optical characteristics.

Calculated Electronic Properties of Substituted Chalcone Derivatives
Compound TypeSubstituentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Potential ApplicationReference
(E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-oneNitro (NO2)-6.5267-3.33453.192Optoelectronics um.edu.my
(E)-4-(3-(4-phenylthiophen-2-yl)acryloyl)benzonitrileCyano (CN)Not specifiedNot specified3.436Optoelectronics um.edu.my
Piperidyl/Pyrrolidinyl ChalconesPiperidyl/Pyrrolidinyl-5.14 to -5.18-2.55 to -2.70Not specifiedOptoelectronics, Sensing, Bioimaging nih.govacs.org
Anthracenyl ChalconesAnthraceneNot specifiedNot specified2.76 to 2.93Nonlinear Optics, Optical Switching nih.gov

Q & A

Basic: What are the established synthetic routes for 3-(5-Bromopyridin-3-yl)prop-2-en-1-ol, and what critical parameters influence reaction efficiency?

Answer:
The synthesis of this compound can be approached via:

  • Alkyne Hydration : Starting from 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol (a structurally related alkyne), acid-catalyzed hydration under controlled conditions (e.g., HgSO₄/H₂SO₄) can yield the allylic alcohol. Reaction temperature and catalyst loading are critical to avoid over-oxidation or polymerization .
  • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling between 5-bromopyridin-3-yl boronic esters (e.g., 2-Bromopyridine-5-boronic acid pinacol ester) and propenol precursors. Key parameters include palladium catalyst selection (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent polarity to stabilize intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the allylic alcohol structure (e.g., δ 4.3–4.6 ppm for -CH₂OH, δ 5.8–6.4 ppm for alkene protons) and bromopyridine aromatic signals (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (M.W. 212.04 for the alkyne precursor) and isotopic patterns from bromine .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>97% by GC in related compounds) and identifies byproducts from incomplete reactions .

Advanced: How can computational methods predict the reactivity of the bromopyridinyl moiety in cross-coupling reactions?

Answer:

  • DFT Calculations : Density Functional Theory (DFT) models the electron density of the bromopyridine ring to predict regioselectivity in cross-couplings. For example, the C5 bromine atom creates an electron-deficient ring, favoring nucleophilic attack at C3 .
  • Molecular Docking : Simulations assess steric and electronic compatibility with catalytic systems (e.g., Pd catalysts). Parameters like bond dissociation energy (BDE) for C-Br bonds guide catalyst selection (e.g., Buchwald-Hartwig vs. Suzuki) .

Advanced: What strategies resolve contradictions in NMR data for structural elucidation?

Answer:

  • Deuterium Exchange : Adding D₂O identifies exchangeable protons (e.g., -OH groups) and suppresses their signals, clarifying overlapping peaks in aromatic regions .
  • Variable Temperature NMR : Elevating temperature (e.g., 50°C) reduces signal broadening caused by slow conformational exchange in the allylic alcohol chain .
  • Heteronuclear Correlation (HMBC) : Correlates ¹H signals with ¹³C shifts to confirm the alkene’s position and bromopyridine substitution pattern .

Advanced: How to design derivatives for specific biological targets using structure-activity relationship (SAR) studies?

Answer:

  • Functional Group Modifications :
    • Halogen Replacement : Substituting bromine with fluorine (e.g., 5-fluoropyridin-3-yl analogs) alters lipophilicity and target binding, as seen in kinase inhibitor studies .
    • Propenol Chain Optimization : Introducing methyl groups or converting the alcohol to esters modulates solubility and metabolic stability .
  • In Silico Screening : Virtual libraries of derivatives are docked into target proteins (e.g., kinases, GPCRs) to prioritize synthesis. ADMET predictions filter compounds with poor bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.